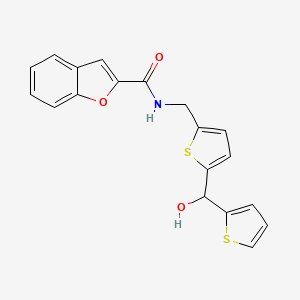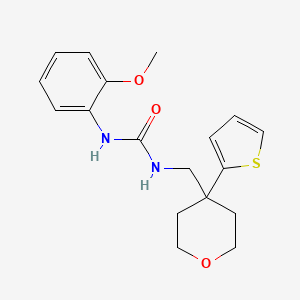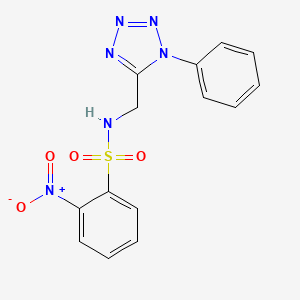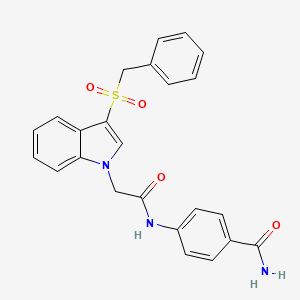![molecular formula C21H21Cl2FN2O5S B2403098 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide CAS No. 450384-91-5](/img/structure/B2403098.png)
5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(3,4-dichlorobenzyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound . Spirocyclic compounds are a class of organic compounds that have two or more rings that share one atom .
Molecular Structure Analysis
The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains a spirocyclic ring system with an oxygen atom at the 1 and 4 positions and a nitrogen atom at the 8 position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For 1,4-dioxa-8-azaspiro[4.5]decane, it has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C and a density of 1.117 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antiviral and Antimicrobial Applications
Antiviral Activity : Spiro compounds have been synthesized and evaluated for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E. Notable examples include certain spirothiazolidinone derivatives, which exhibited strong antiviral properties, highlighting the potential of spiro compounds in developing new antiviral drugs (Apaydın et al., 2020).
Antimicrobial Activity : The synthesis of spiro 4-thiazolinone derivatives and their evaluation for antimicrobial activity indicated that these compounds possess significant potential against various microbes. This suggests that spiro compounds could be effective in addressing resistant bacterial strains, contributing to the search for new antimicrobial agents (Patel & Patel, 2015).
Chemical Synthesis and Structural Analysis
Synthetic Methods : Research into the synthesis and structural elucidation of spiro compounds, including those incorporating azaspiro[4.5]decan structures, provides a foundation for understanding the chemical properties and potential applications of such molecules. These studies often involve novel synthetic routes or optimization of existing methods, offering insights into the versatility and adaptability of spiro compounds in various scientific applications (Koszytkowska-Stawińska et al., 2004).
Structural Studies : Detailed structural studies, including X-ray crystallography and NMR analysis, are crucial in the development and application of spiro compounds. Understanding the molecular structure aids in the prediction of activity, optimization of therapeutic efficacy, and exploration of new applications in fields ranging from pharmacology to materials science (Richter et al., 2022).
Safety and Hazards
According to the Material Safety Data Sheet (MSDS) for 1,4-dioxa-8-azaspiro[4.5]decane, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2FN2O5S/c22-17-3-1-14(11-18(17)23)13-25-20(27)16-12-15(2-4-19(16)24)32(28,29)26-7-5-21(6-8-26)30-9-10-31-21/h1-4,11-12H,5-10,13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRYSJVRSPKQHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)




![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![Ethyl 4-(benzo[d][1,2,3]thiadiazole-5-carboxamido)benzoate](/img/structure/B2403028.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)


